rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
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Overview
Description
rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Construction of the Hexahydropyrrolo[3,4-b][1,4]oxazine Core: This step may involve the use of specific reagents and catalysts to form the oxazine ring.
Final Coupling Reaction: The pyridine and oxazine structures are then coupled under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with a similar pyridine ring structure.
Oxazine Derivatives: Compounds with a similar oxazine ring structure.
Uniqueness
The uniqueness of rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one lies in its specific combination of the pyridine and oxazine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(4aR,7aR)-4-(pyridin-4-ylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12-8-17-11-6-14-5-10(11)15(12)7-9-1-3-13-4-2-9/h1-4,10-11,14H,5-8H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLMBYQQZHOANQ-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC(=O)N2CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)OCC(=O)N2CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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